Phenanthren-4-ylboronic acid
Description
Significance of Arylboronic Acids in Modern Organic Chemistry
Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. nih.govresearchgate.netmusechem.com Their prominence is largely due to their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov This reaction, which was recognized with the Nobel Prize in Chemistry in 2010, allows for the efficient construction of complex molecules from simpler precursors. musechem.com
Beyond the Suzuki reaction, arylboronic acids are utilized in a wide array of other transformations, including C-N and C-O bond-forming reactions, making them versatile reagents for creating diverse molecular architectures. nih.govorganic-chemistry.org Their general stability, low toxicity, and the ease with which they can be handled have further contributed to their widespread adoption in both academic and industrial laboratories. nih.govmusechem.com The reactivity of arylboronic acids can be fine-tuned by altering the substituents on the aromatic ring, providing chemists with a high degree of control over their synthetic strategies. researchgate.net
Strategic Importance of Phenanthrene (B1679779) Scaffold in Chemical Research
The phenanthrene scaffold, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, is a privileged structure in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net This structural motif is found in a variety of natural products with significant biological activities, including anticancer and anti-inflammatory properties. researchgate.netnih.govnih.gov The planar and rigid nature of the phenanthrene core allows it to intercalate with DNA, a mechanism that is exploited in the design of new anticancer agents. nih.gov
In the realm of materials science, the photophysical properties of phenanthrene derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. beilstein-journals.org The ability to functionalize the phenanthrene skeleton at various positions allows for the systematic tuning of its electronic and photophysical properties, enabling the development of materials with tailored characteristics. researchgate.net
Overview of Phenanthren-4-ylboronic Acid as a Versatile Building Block
This compound merges the advantageous properties of both arylboronic acids and the phenanthrene scaffold. Its boronic acid group serves as a reactive handle for a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling. This allows for the strategic incorporation of the phenanthrene unit into larger, more complex molecular frameworks.
The specific placement of the boronic acid at the 4-position of the phenanthrene ring system offers a distinct advantage for creating sterically hindered biaryl compounds, which can be challenging to synthesize through other methods. Researchers have utilized this compound in the synthesis of novel organic materials and potential therapeutic agents. For instance, it has been employed as a key intermediate in the construction of complex heterocyclic systems and in the development of new ligands for catalysis. researchgate.net The synthesis of this compound itself has been reported through multi-step sequences, for example, starting from 2-bromobenzaldehyde. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1269818-63-4 |
| Molecular Formula | C14H11BO2 |
| Molecular Weight | 222.05 g/mol |
| MDL Number | MFCD31641083 |
This table summarizes key identifiers for this compound. bldpharm.combldpharm.com
Properties
Molecular Formula |
C14H11BO2 |
|---|---|
Molecular Weight |
222.05 g/mol |
IUPAC Name |
phenanthren-4-ylboronic acid |
InChI |
InChI=1S/C14H11BO2/c16-15(17)13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,16-17H |
InChI Key |
XFCGTMHIOJRSRP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC3=CC=CC=C32)(O)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Phenanthren 4 Ylboronic Acid
Cross-Coupling Reactions: The Suzuki-Miyaura Paradigm
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and phenanthren-4-ylboronic acid serves as a valuable building block in this process. Its utility lies in the ability to introduce the bulky and structurally significant phenanthrene (B1679779) motif onto a wide range of organic scaffolds. This is particularly relevant in the synthesis of complex molecules, including polycyclic aromatic hydrocarbons and materials with specific optoelectronic properties.
Catalytic Cycle Mechanisms (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)
The generally accepted mechanism for the Suzuki-Miyaura coupling of this compound involves a catalytic cycle centered around a palladium catalyst. The key steps are:
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, which now incorporates the organic moiety from the halide.
Transmetalation: This is a crucial step where the phenanthrenyl group is transferred from the boron atom of this compound to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation can vary depending on the reaction conditions.
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex. In this step, the two organic groups—the one from the organic halide and the phenanthrenyl group—are coupled together to form the final product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Role of Palladium Catalyst Systems and Ligands in Coupling Efficiency
The efficiency of the Suzuki-Miyaura coupling involving this compound is highly dependent on the choice of the palladium catalyst and the associated ligands.
Palladium Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). These precursors generate the active Pd(0) species in situ.
Ligands: The ligands coordinated to the palladium center play a critical role in stabilizing the catalyst, influencing its reactivity, and promoting the individual steps of the catalytic cycle. For the coupling of sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed. Examples include triphenylphosphine (B44618) (PPh3), tricyclohexylphosphine (B42057) (PCy3), and Buchwald-type biaryl phosphine ligands like SPhos and XPhos. These ligands enhance the rate of oxidative addition and reductive elimination.
The selection of the ligand is crucial for achieving high yields and preventing side reactions. For instance, the use of specific ligands can help to overcome the steric hindrance associated with the phenanthrene core.
Influence of Basic Media on Reactivity and Selectivity
The presence of a base is essential for the activation of this compound in the transmetalation step. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)3]−), which facilitates the transfer of the phenanthrenyl group to the palladium center.
Commonly used bases include:
Inorganic bases: Potassium carbonate (K2CO3), sodium carbonate (Na2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4).
Organic bases: Triethylamine (Et3N).
The choice of base can significantly impact the reaction rate and yield. Stronger bases like cesium carbonate are often effective for challenging couplings involving sterically hindered substrates. The base strength and its solubility in the reaction medium are key factors to consider for optimizing the reaction conditions.
Solvent Effects and Reaction Environment Optimization
The choice of solvent is another critical parameter for optimizing the Suzuki-Miyaura coupling of this compound. The solvent must be able to dissolve the reactants and the catalyst system. Often, a mixture of solvents is used to achieve optimal conditions.
Common solvent systems include:
A mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, or DMF/water). The presence of water can be beneficial for the dissolution of the inorganic base and can facilitate the transmetalation step.
Anhydrous organic solvents like toluene, dioxane, or dimethylformamide (DMF) are also used, particularly when water-sensitive substrates are involved.
Optimizing the reaction environment involves carefully selecting the combination of catalyst, ligand, base, and solvent to maximize the yield and purity of the desired cross-coupled product.
Other Transition Metal-Catalyzed Transformations
While prominently used in Suzuki-Miyaura reactions, this compound also participates in other important transition metal-catalyzed transformations.
Chan-Lam Amination Reactions
The Chan-Lam amination, also known as the Chan-Evans-Lam coupling, provides a powerful method for the formation of carbon-nitrogen bonds. This reaction involves the coupling of a boronic acid with an amine, alcohol, or thiol, typically catalyzed by a copper salt.
In the context of this compound, the Chan-Lam amination allows for the direct synthesis of N-phenanthrenyl amines. The reaction is generally carried out in the presence of a copper(II) catalyst, such as copper(II) acetate (Cu(OAc)2), and an oxidant, often atmospheric oxygen or a peroxide. A base, such as pyridine (B92270) or triethylamine, is also typically required.
This transformation is valuable for accessing a range of phenanthrene-containing amines, which are of interest in medicinal chemistry and materials science.
Conjugate Addition Reactions
This compound can participate in conjugate addition reactions, a key method for forming carbon-carbon bonds. uminho.ptsigmaaldrich.com Specifically, rhodium-catalyzed conjugate additions of arylboronic acids, including this compound, to dehydroalanine (B155165) derivatives have been successfully demonstrated. uminho.pt These reactions yield β-arylalanine derivatives, which can serve as fluorescent markers for peptides and proteins due to the photophysical properties of the polycyclic aromatic phenanthrene group. uminho.pt
Optimal conditions for these reactions typically involve using an excess of the arylboronic acid, a rhodium catalyst such as [Rh(COD)₂]BF₄, and a base like cesium fluoride (B91410) (CsF) in a dioxane and water solvent system at elevated temperatures. uminho.pt The methodology has also been extended to dipeptides containing dehydroalanine residues. uminho.pt
The general applicability of rhodium-catalyzed conjugate additions extends to various α,β-unsaturated carbonyl compounds. uminho.pt For instance, the reaction of α-methylene-β-lactones with arylboronic acids provides a stereoselective route to 3,4-disubstituted β-lactones. nih.gov
Homologation Reactions
Homologation reactions involving this compound provide a pathway to extend the carbon chain by a single carbon atom, yielding valuable benzyl (B1604629) boronic esters. sigmaaldrich.comnih.govst-andrews.ac.uk A notable method is the nickel-catalyzed C(sp²)−C(sp³) Suzuki-type cross-coupling reaction of arylboronic acids with α-iodoboronates. nih.gov This reaction has shown compatibility with phenanthrene-based boronic acids, producing the corresponding homologated products in good yields. nih.gov
The process involves the reaction of an arylboronic acid with a halomethylboronic acid pinacol (B44631) ester (Bpin), where a palladium catalyst facilitates a formal C1 insertion to create benzyl-Bpin products. st-andrews.ac.ukresearchgate.net This approach is advantageous as it does not necessitate the use of stoichiometric organometallic reagents. st-andrews.ac.ukresearchgate.net The resulting benzyl boronic esters are versatile intermediates that can be further utilized in subsequent cross-coupling reactions to form diarylmethanes and other benzylic compounds. st-andrews.ac.ukresearchgate.net
The scope of this homologation has been demonstrated with a variety of arylboronic acids, including those with naphthalene (B1677914) and phenanthrene scaffolds. nih.gov The reaction conditions typically involve a nickel or palladium catalyst, a suitable ligand, and a base in a solvent like DME at elevated temperatures. nih.gov
Liebeskind-Strogl Coupling
The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid. sigmaaldrich.comwikipedia.orgnih.gov This reaction is notable for proceeding under neutral conditions. nih.gov The original protocol utilizes a catalytic amount of a palladium(0) source and a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.orgnih.gov
This methodology is applicable to a range of organosulfur compounds and various nucleophilic organometallic reagents, including boronic acids. nih.govresearchgate.net While specific examples detailing the use of this compound in Liebeskind-Srogl couplings are not prevalent in the provided search results, the general applicability to arylboronic acids suggests its potential as a substrate. wikipedia.orgnih.gov The reaction has been employed in the synthesis of complex molecules and natural products, particularly in cases where traditional C-C bond formation methods have been unsuccessful. nih.gov
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst. sigmaaldrich.comwikipedia.org While the classic Sonogashira reaction involves an organohalide, variations using boronic acids have been developed.
A copper(I)-catalyzed Sonogashira-type coupling reaction of vinylacetylene ortho-carborane with various arylboronic acids has been reported. mdpi.com Although this compound was not explicitly mentioned as a substrate in this specific study, other arylboronic acids like (4-(diphenylamino)phenyl)boronic acid and pyren-1-yl-boronic acid were successfully coupled. mdpi.com This suggests the potential for this compound to participate in similar transformations. The reaction conditions for this type of coupling typically involve a copper(I) salt, a base, and an oxidizing agent in a suitable solvent. mdpi.com
Non-Transition Metal-Mediated Transformations
Oxidation Pathways (e.g., to Boronic Esters, Boronic Anhydrides, Hydroxyl Groups)
This compound, like other arylboronic acids, can undergo oxidation through various non-transition metal-mediated pathways to yield different products such as boronic esters, boronic anhydrides, and hydroxyl groups.
Oxidation to Boronic Esters and Anhydrides: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides. This transformation is a common reaction for boronic acids. smolecule.com Phenanthrene-9-boronic acid, a closely related isomer, is noted to exist with varying amounts of its anhydride. alfa-chemistry.com The formation of boronic esters can also be a deliberate synthetic step to protect the boronic acid or to modify its reactivity. smolecule.com
Oxidation to Hydroxyl Groups: A significant oxidation pathway for boronic acids is the conversion to a hydroxyl group (-OH), effectively replacing the boronic acid moiety with a phenol. nih.gov This oxidative deboronation is typically achieved using an oxidizing agent like hydrogen peroxide. nih.gov The reaction proceeds through the formation of a boronate intermediate which then rearranges to a boric ester that is subsequently hydrolyzed to the corresponding alcohol (in this case, a phenol) and boric acid. nih.gov
The rate of this oxidation can be influenced by the electronic properties of the aryl group and the pH of the reaction medium. nih.gov For instance, the oxidation rates are often first order with respect to both the boronic acid and hydrogen peroxide. nih.gov
A summary of the oxidation products of this compound is presented in the table below.
| Starting Material | Reagent/Condition | Product |
| This compound | Oxidation | Phenanthren-4-ylboronic ester |
| This compound | Dehydration | Phenanthren-4-ylboronic anhydride |
| This compound | Hydrogen Peroxide | 4-Hydroxyphenanthrene |
Reduction Pathways (e.g., to Boranes)
The reduction of the boronic acid functional group in this compound to its corresponding borane (B79455) represents a significant chemical transformation, though specific literature detailing this exact conversion is sparse. Generally, arylboronic acids can be reduced to arylboranes, which are highly reactive and sensitive species. stackexchange.com This process involves the replacement of the hydroxyl groups on the boron atom with hydride ions.
The direct reduction of a boronic acid with common hydride reagents can be complicated by the presence of acidic protons on the hydroxyl groups. These acidic protons will react with the hydride reagent in an acid-base reaction rather than facilitating the desired reduction. stackexchange.com To circumvent this issue, the boronic acid is typically first converted into a boronic ester. This esterification, often achieved by reacting the boronic acid with a diol such as pinacol, protects the boron center and removes the acidic protons. The resulting boronic ester can then be reduced using a powerful reducing agent like lithium aluminum hydride (LAH). stackexchange.com
While borane-Lewis base complexes like borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BTHF) are common borane sources for various reductions, the reduction of a boronic acid to a borane typically requires a stronger, more direct hydride source. organic-chemistry.org Reagents like sodium borohydride (B1222165) are generally not potent enough for this specific transformation under standard conditions. organicchemistrydata.org
The proposed pathway for the reduction of this compound would therefore involve a two-step sequence: esterification followed by reduction. The resulting phenanthren-4-ylborane would be a highly reactive organoborane, useful in subsequent chemical synthesis, although it would require careful handling due to its sensitivity to air and moisture. stackexchange.com
| Step | Substrate | Reagent(s) | Intermediate/Product | Rationale |
| 1 | This compound | Pinacol, Solvent (e.g., Toluene) | This compound pinacol ester | Protection of the boronic acid to prevent acid-base side reactions with the hydride reagent. stackexchange.com |
| 2 | This compound pinacol ester | Lithium Aluminum Hydride (LAH) in an ether solvent (e.g., THF) | Phenanthren-4-ylborane | The strong hydride donor, LAH, reduces the B-O bonds of the ester to B-H bonds, yielding the borane. stackexchange.com |
Electrophilic Substitution Reactions
The phenanthrene ring system is aromatic and undergoes electrophilic substitution reactions, similar to benzene (B151609) and naphthalene. uomustansiriyah.edu.iqcsjmu.ac.in The reactivity of the phenanthrene nucleus is not uniform across all positions. The C9 and C10 positions are the most electron-rich and sterically accessible, making them the preferred sites for electrophilic attack. csjmu.ac.inresearchgate.net
When considering electrophilic substitution on this compound, the directing effect of the boronic acid group [-B(OH)₂] must be taken into account. The boronic acid group is generally considered to be a weak, deactivating meta-director for electrophilic aromatic substitution on a benzene ring. This is due to the electron-withdrawing inductive effect of the boron atom, which outweighs its weak π-donation capability.
In the case of this compound, the boronic acid group at the 4-position deactivates the ring to which it is attached. The inherent high reactivity of the C9 and C10 positions in the phenanthrene system is a dominant factor. csjmu.ac.in Therefore, it is predicted that electrophilic substitution reactions on this compound will preferentially occur at the C9 position, which is electronically activated and remote from the deactivating boronic acid group. The C10 position is also a likely candidate, but substitution at C9 is often favored.
Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. libretexts.org For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield 9-nitrothis compound as the major product. libretexts.org Similarly, halogenation with bromine in the presence of a Lewis acid catalyst would likely result in the formation of 9-bromothis compound.
| Reaction Type | Reagents | Predicted Major Product | Rationale |
| Nitration | HNO₃ / H₂SO₄ | 9-Nitro-phenanthren-4-ylboronic acid | The electrophile (NO₂⁺) attacks the most nucleophilic position of the phenanthrene ring, which is C9, avoiding the ring deactivated by the -B(OH)₂ group. csjmu.ac.inlibretexts.org |
| Bromination | Br₂ / FeBr₃ | 9-Bromo-phenanthren-4-ylboronic acid | The electrophile (Br⁺, generated in situ) preferentially substitutes at the electron-rich C9 position of the phenanthrene core. csjmu.ac.inlibretexts.org |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄ / SO₃) | 9-(Sulfo)-phenanthren-4-ylboronic acid | The electrophile (SO₃) attacks the highly reactive C9 position, leading to the formation of the corresponding sulfonic acid derivative. libretexts.org |
Applications of Phenanthren 4 Ylboronic Acid in Advanced Organic Synthesis
Construction of Complex Polycyclic Aromatic Hydrocarbons (PAHs)
The rigid, three-ring structure of the phenanthrene (B1679779) moiety, combined with the versatile reactivity of the boronic acid group, makes phenanthren-4-ylboronic acid a powerful precursor for the synthesis of larger, more complex PAHs. Its application in Suzuki-Miyaura coupling reactions allows for the strategic formation of carbon-carbon bonds, leading to the creation of elaborate and functionally diverse aromatic systems.
Synthesis of Phenanthridine (B189435) Derivatives (e.g., 6-(Phenanthren-4-yl)phenanthridine)
A notable application of this compound is in the synthesis of phenanthridine derivatives. Phenanthridines are nitrogen-containing heterocyclic compounds that form the core of many biologically active molecules. The Suzuki-Miyaura cross-coupling reaction provides a direct and efficient method for linking the phenanthrene and phenanthridine scaffolds.
In a specific example, 6-(phenanthren-4-yl)phenanthridine was synthesized through the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chlorophenanthridine (B98449) with this compound. mdpi.com This reaction, utilizing a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), effectively forges a new carbon-carbon bond between the two polycyclic systems. mdpi.com While this particular coupling reaction proceeded with a modest yield of 34%, it demonstrates the feasibility of using this compound to create sterically demanding biaryl linkages. mdpi.com
Table 1: Synthesis of 6-(Phenanthren-4-yl)phenanthridine via Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |
|---|
Interactive data table: Users can sort the table by clicking on the headers.
Formation of Poly-Substituted Phenanthrenes
While direct examples of this compound being used to create poly-substituted phenanthrenes through coupling with another phenanthrene derivative are not extensively detailed in the provided search results, the principles of Suzuki-Miyaura coupling suggest its utility in such transformations. This methodology is a cornerstone for the synthesis of biaryl compounds and can be extended to create larger, more complex aromatic structures. The reaction would typically involve the coupling of this compound with a halogenated phenanthrene derivative, enabling the formation of a phenanthrene dimer or a more elaborately substituted system. The efficiency of such reactions would be influenced by steric hindrance and the specific catalytic conditions employed.
Access to Extended π-Conjugated Systems (e.g., Azahelicenes, Circumazulenes)
This compound serves as a crucial starting material for the synthesis of extended π-conjugated systems, such as azahelicenes. These helical, nitrogen-containing aromatic molecules are of great interest due to their unique chiroptical properties.
The synthesis of a nih.govazahelicene derivative has been achieved starting from 6-(phenanthren-4-yl)phenanthridine, which, as previously mentioned, is synthesized using this compound. mdpi.com The 6-(phenanthren-4-yl)phenanthridine undergoes a catalytic C-H bond activation and annulation reaction with an alkyne, such as diphenylacetylene (B1204595). mdpi.com This process results in the formation of a new aromatic ring, extending the π-conjugated system and inducing the helical twist characteristic of azahelicenes. mdpi.com In one instance, the reaction of 6-(phenanthren-4-yl)phenanthridine with diphenylacetylene yielded 6,7-diphenylnaphtho[2′,1′:7,8]isoquinolino[2,1-f]phenanthridin-5-ium tetrafluoroborate, a nih.govhelicene, in a 51% isolated yield. mdpi.com
This multi-step approach, where this compound is a key initial building block, highlights its importance in accessing complex and functionally significant π-extended aromatic architectures.
Derivatization Strategies for Functional Group Introduction
Beyond its role in constructing larger aromatic frameworks, this compound can also be a strategic starting point for the introduction of various functional groups onto the phenanthrene skeleton. The boronic acid moiety can either be replaced by a functional group or can influence the regioselectivity of subsequent reactions.
Introduction of Specific Substituents (e.g., Acetyl, Methoxycarbonyl, Hydroxymethyl Groups)
The introduction of specific substituents such as acetyl, methoxycarbonyl, and hydroxymethyl groups onto a phenanthrene ring can be achieved through various synthetic methods. While the direct use of this compound for these specific transformations is not explicitly detailed in the provided search results, the boronic acid functionality can be a precursor to other functional groups.
For instance, the boronic acid could potentially be converted to a hydroxyl group, which could then be oxidized to a ketone (acetyl group precursor) or further manipulated. Alternatively, palladium-catalyzed carbonylation reactions of an aryl halide precursor to the boronic acid could introduce a methoxycarbonyl group. The introduction of a hydroxymethyl group could potentially be achieved through the reaction of a formylphenanthrene derivative, which might be accessible from the corresponding boronic acid.
It is important to note that the Friedel-Crafts acetylation of unsubstituted phenanthrene is known to produce a mixture of isomers, with the 3- and 9-isomers often being the major products depending on the reaction conditions. rsc.org This highlights the challenge of achieving regioselectivity in the direct functionalization of phenanthrene and underscores the potential value of using a pre-functionalized starting material like this compound to direct the introduction of substituents to a specific position.
Role as a Precursor for Advanced Synthetic Intermediates
The primary role of this compound as a precursor lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for the formation of biaryl systems and other conjugated structures that are often key components of functional materials and complex organic molecules.
In a typical Suzuki-Miyaura coupling reaction, this compound is reacted with an organic halide or triflate in the presence of a palladium catalyst and a base. The phenanthrenyl group is transferred from the boron atom to the coupling partner, resulting in the formation of a new carbon-carbon bond. The reaction is known for its high tolerance of various functional groups, mild reaction conditions, and generally high yields.
While specific research detailing the extensive use of this compound is not as widespread as for other boronic acids, its potential as a precursor can be inferred from the well-established reactivity of arylboronic acids. The phenanthrene moiety, with its extended π-system, makes it an attractive component for the synthesis of advanced intermediates for materials science and medicinal chemistry.
Advanced synthetic intermediates that can be conceptually prepared from this compound include:
Substituted Phenanthrenes: By coupling with various aryl, heteroaryl, or vinyl halides, a wide range of substituted phenanthrenes can be synthesized. These derivatives are foundational for the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Larger Polycyclic Aromatic Hydrocarbons (PAHs): this compound can serve as a key building block for the construction of larger, more complex PAHs. These larger systems are of interest for their unique photophysical and electronic properties.
Helically Chiral Molecules: The rigid and planar nature of the phenanthrene core can be utilized in the synthesis of helicenes and other molecules with helical chirality. These compounds have potential applications in asymmetric catalysis and chiroptical materials.
| Coupling Partner (Ar-X) | Product (Phenanthren-4-yl-Ar) | Potential Application of Intermediate |
| 4-Bromotoluene | 4-(p-tolyl)phenanthrene | Precursor for liquid crystals |
| 2-Iodopyridine | 4-(pyridin-2-yl)phenanthrene | Ligand for metal complexes, pharmaceutical intermediate |
| 9-Bromoanthracene | 4-(anthracen-9-yl)phenanthrene | Building block for advanced PAH systems and organic semiconductors |
| Vinyl bromide | 4-vinylphenanthrene | Monomer for polymerization, precursor for further functionalization |
Table 1: Conceptual Suzuki-Miyaura Coupling Reactions with this compound
The synthesis of these advanced intermediates relies on the careful selection of reaction partners, catalysts, ligands, and reaction conditions to achieve the desired product with high selectivity and yield. Further research into the specific reactivity of this compound would be necessary to fully elucidate its scope and limitations as a precursor in advanced organic synthesis.
Computational and Theoretical Chemistry Studies of Phenanthrene Boronic Acids
Quantum Chemical Investigations (e.g., Density Functional Theory (DFT))
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the behavior of phenanthrene (B1679779) boronic acids. DFT calculations provide a balance between computational cost and accuracy, making them a common choice for studying the electronic and structural properties of complex organic molecules. lodz.plresearchgate.net
The electronic structure of a molecule governs its reactivity and optical properties. Frontier Molecular Orbital (FMO) theory is a key framework for understanding this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comtaylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally indicates higher chemical reactivity and greater polarizability. researchgate.net DFT calculations can precisely determine the energies and spatial distributions of these orbitals.
For the parent phenanthrene molecule, DFT studies have calculated the HOMO-LUMO energy gap. researchgate.net The introduction of a boronic acid group at the 4-position is expected to significantly modulate these electronic properties by altering the electron density distribution across the aromatic system.
Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data for phenanthrene is based on existing literature. Values for phenanthren-4-ylboronic acid would require specific calculations but are expected to show different values due to the substituent effect.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Phenanthrene | -6.04 | -1.95 | 4.09 |
Data derived from B3LYP/6-311++G* calculations. researchgate.net*
These calculations also elucidate charge transfer characteristics within the molecule, which are crucial for understanding its behavior in chemical reactions and its potential applications in electronic materials.
Computational methods, especially Time-Dependent DFT (TD-DFT), are widely used to predict and interpret spectroscopic data. lodz.pl These calculations can predict electronic absorption spectra (UV-Vis), providing information on absorption wavelengths (λ), excitation energies, and oscillator strengths (f), which corresponds to the intensity of the absorption. researchgate.net
By simulating the spectra of this compound, researchers can:
Assign specific electronic transitions to observed absorption bands.
Understand how structural modifications affect the spectroscopic properties.
Predict the color and photophysical behavior of derivatives.
Theoretical calculations have shown good agreement with experimental absorbance spectra for other boronic acid derivatives, validating the predictive power of these computational approaches. lodz.pl
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com Performing MD simulations for boron-containing compounds requires accurate force-field parameters that describe the potential energy of the system. semanticscholar.org Recent studies have focused on developing such parameters for boronic acids and their esters to enable reliable simulations. semanticscholar.org
MD simulations can provide insights into:
The conformational flexibility of the this compound molecule.
The interactions of the molecule with its environment, such as solvent molecules.
The dynamics of its binding to biological targets or other molecules.
Conformational analysis, often performed in conjunction with quantum chemical calculations, identifies the most stable three-dimensional arrangements (conformers) of the molecule. nih.gov For this compound, this involves determining the preferred orientation of the boronic acid group relative to the rigid phenanthrene ring system, which is crucial for understanding its interaction patterns.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and the associated energy barriers. This information provides a detailed, step-by-step picture of how a reaction proceeds.
For this compound, computational studies could be used to investigate:
The mechanism of Suzuki-Miyaura cross-coupling reactions, where it would serve as the boronic acid component.
The formation of boronate esters with diols.
The energetics of its participation in other organic transformations.
Computational studies on the formation of the phenanthrene core itself highlight the power of these methods to understand complex organic processes. rsc.org
Theoretical Insights into Non-Covalent Interactions and Supramolecular Assembly
Non-covalent interactions, such as hydrogen bonding and π-π stacking, are fundamental to molecular recognition and the formation of larger, ordered structures in supramolecular chemistry. frontiersin.orgnih.gov The this compound molecule possesses distinct features that allow it to participate in these interactions.
Hydrogen Bonding: The boronic acid moiety, -B(OH)₂, is a potent hydrogen bond donor and acceptor, similar to a carboxylic acid group. nih.gov It can form strong O-H···O or O-H···N hydrogen bonds, leading to the self-assembly of molecules into dimers, chains, or more complex networks. nih.govnih.gov
π-π Stacking: The large, electron-rich phenanthrene ring system provides an extensive surface for π-π stacking interactions with other aromatic molecules.
Theoretical studies can quantify the strength and geometry of these non-covalent interactions, helping to predict and understand how this compound molecules arrange themselves in the solid state or in solution to form supramolecular assemblies. frontiersin.orgnih.gov
In Silico Approaches for Predicting Reactivity and Selectivity
In silico (computational) methods can predict the reactivity and selectivity of molecules before they are synthesized or tested in the lab. As discussed in Section 5.1.1, FMO theory is a cornerstone of this approach. taylorandfrancis.com
The energy and distribution of the HOMO and LUMO can predict how this compound will react:
Reactivity: The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more readily able to undergo chemical reactions. researchgate.net
Selectivity: The spatial distribution of the frontier orbitals can predict the most likely sites for electrophilic or nucleophilic attack. For instance, regions of the molecule with a high LUMO coefficient are susceptible to attack by nucleophiles.
Table 2: Conceptual Link Between FMO Properties and Predicted Reactivity
| FMO Property | Implication for Reactivity |
| High HOMO Energy | Stronger electron-donating ability (nucleophilicity). |
| Low LUMO Energy | Stronger electron-accepting ability (electrophilicity). |
| Small HOMO-LUMO Gap | Higher chemical reactivity, easier electronic excitation. |
| Large HOMO-LUMO Gap | Higher kinetic stability, lower chemical reactivity. |
By calculating these and other electronic descriptors, computational models can provide valuable predictions about the chemical behavior of this compound, guiding experimental design and the discovery of new applications.
Phenanthren 4 Ylboronic Acid in Materials Science and Functional Materials
Organic Electronic Materials
The distinct electronic and photophysical characteristics inherent to the phenanthrene (B1679779) core make phenanthren-4-ylboronic acid a valuable precursor in the synthesis of materials for a variety of organic electronic devices.
Components for Organic Photovoltaic Cells
In the realm of solar energy, this compound serves as a fundamental building block for creating novel organic dyes and non-fullerene acceptors for Organic Photovoltaic (OPV) cells. rsc.orgresearchgate.net The performance of these cells is intricately linked to the molecular structure of the materials used. rsc.org The rigid phenanthrene unit contributes to desirable molecular packing and effective charge transport, which are critical for enhancing the power conversion efficiency of OPVs. rsc.org Machine learning models have been employed to analyze phenanthrene-based dyes, revealing key molecular descriptors that influence their photovoltaic parameters and guiding the rational design of new high-efficiency organic dyes. rsc.org
Emitters for Thermally Activated Delayed Fluorescence (TADF) Applications
This compound derivatives are instrumental in the development of emitters for Thermally Activated Delayed Fluorescence (TADF) applications. TADF materials are capable of harvesting both singlet and triplet excitons, which can theoretically lead to 100% internal quantum efficiency in OLEDs. This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, enabling efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. nih.govrsc.org Organoboron complexes, often synthesized using boronic acid precursors, are a key class of TADF emitters. nih.govrsc.org The molecular design often involves creating a twisted geometry between electron donor and acceptor units to minimize the S1-T1 energy gap. nih.gov
Key Characteristics of Boron-Based TADF Emitters:
| Property | Description |
| Narrowband Emission | Results in high color purity for displays. rsc.org |
| High Photoluminescence Quantum Yield | Ensures efficient conversion of electricity to light. rsc.org |
| Device Stability | Contributes to longer operational lifetimes for OLEDs. rsc.org |
Materials for Organic Light-Emitting Diodes (OLEDs)
This compound is a crucial component in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), particularly for achieving deep-blue emission, a persistent challenge in the field. The phenanthrene core offers high thermal stability and a wide energy bandgap, making it an excellent foundation for blue-emitting fluorophores. rsc.org Materials derived from phenanthrene have been successfully used as both emitters and hosts in OLEDs. rsc.org For instance, novel deep-blue fluorophores with a phenanthrene core have been designed and synthesized, exhibiting high efficiency and color purity. rsc.org
Below is a data table summarizing the performance of a non-doped OLED device using a phenanthrene-based emitter. rsc.org
| Device | Max. EQE (%) | Max. CE (cd A⁻¹) | Max. PE (lm W⁻¹) | CIE Coordinates (x, y) |
| B3 | 4.36 | 1.44 | 1.03 | (0.156, 0.037) |
Aggregation-Induced Emission (AIE) Systems
This compound is a valuable building block for designing molecules that exhibit aggregation-induced emission (AIE). mdpi.comnih.gov AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. mdpi.comnih.gov This effect is the opposite of the more common aggregation-caused quenching (ACQ). nih.gov The mechanism behind AIE is often the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. mdpi.com
By conjugating AIE-active units like tetraphenylethene (TPE) to a rigid phenanthrene core, researchers have created novel AIE luminogens. mdpi.comnih.gov These materials are non-emissive in good solvents like THF but show strong fluorescence in solvent mixtures where they aggregate, such as THF/water. mdpi.comnih.gov
Framework Materials (e.g., Covalent Organic Frameworks, Metal-Organic Frameworks)
The specific geometry and reactive boronic acid group of this compound make it an ideal candidate for constructing highly ordered and porous framework materials.
Linkers and Building Blocks for Porous Materials
This compound and its derivatives are key building blocks for the synthesis of Covalent Organic Frameworks (COFs). tcichemicals.comrsc.org COFs are crystalline, porous materials formed by the polymerization of organic monomers through strong covalent bonds. tcichemicals.comrsc.org The boronic acid functional group is particularly useful as it can undergo self-condensation to form boroxine (B1236090) rings or condensation with diols (like catechols) to form boronate esters, creating stable, porous networks. tcichemicals.combath.ac.uk
Boronic acid-derived COFs were among the first to be synthesized and are known for their good crystallinity, high thermal stability, and large surface areas. tcichemicals.comrsc.org These properties make them promising for a range of applications, including molecular storage, separation, and catalysis. tcichemicals.com
Nonlinear Optical (NLO) Materials
Information regarding the application and detailed research findings of this compound in the field of nonlinear optical (NLO) materials is not available in the current body of scientific literature.
Supramolecular Chemistry Involving Phenanthrene Boronic Acid Derivatives
Molecular Recognition and Host-Guest Chemistry
Molecular recognition is a fundamental concept in supramolecular chemistry where molecules selectively bind to one another through non-covalent interactions. Boronic acids, including phenanthrene (B1679779) derivatives, are particularly effective for the recognition of molecules containing diol functionalities. nih.gov
A key feature of boronic acids is their ability to react with 1,2- and 1,3-diols to form cyclic boronate esters. nih.govnih.gov This reaction is a reversible covalent interaction, meaning the bond can be formed and broken under specific conditions, which is a cornerstone of dynamic supramolecular systems. nih.govbath.ac.uk The formation of these boronate esters is often pH-dependent; the esters are typically stable at neutral or basic pH but can be hydrolyzed under acidic conditions. mpg.de
This reversible covalent bonding is the basis for the use of aryl boronic acids as synthetic receptors for diol-containing species, most notably saccharides (sugars), which are ubiquitous in biological systems. nih.govnih.gov The interaction is highly specific; the stability and formation kinetics of the boronate ester are influenced by the structure and stereochemistry of both the boronic acid and the diol. nih.govsemanticscholar.org For instance, the binding affinity can differ between cis- and trans-diols. nih.gov The phenanthrene moiety can further influence these interactions through steric effects or by participating in additional non-covalent interactions, such as π-π stacking, with the guest molecule. The inherent acidity of the boronic acid is enhanced upon the formation of a cyclic boronate ester, a property that can be used to signal the binding event, for example, through a change in pH. nih.govbath.ac.uk
| Interaction Type | Reactants | Product | Key Features |
| Reversible Covalent Bonding | Phenanthrene Boronic Acid + Diol (e.g., saccharide) | Cyclic Boronate Ester | pH-dependent, specific to diol structure, forms the basis for molecular sensing and dynamic systems. mpg.desemanticscholar.org |
Self-Assembly and Self-Organization Processes
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. The unique properties of phenanthrene boronic acid make it an excellent candidate for designing self-assembling systems that form well-defined nanoscale and microscale architectures.
The directional and reversible nature of boronic acid interactions allows for the formation of supramolecular polymers, which are long-chain structures held together by non-covalent bonds. rsc.org While boronic esters are a primary tool for this, the hydrophobic and π-stacking capabilities of the phenanthrene core are also crucial drivers for self-assembly.
A notable example involves the conjugation of phenanthrene to DNA oligonucleotides. In these systems, DNA serves as a programmable structural scaffold, while the hydrophobic phenanthrene units act as "sticky ends" that drive association. nih.gov DNA oligomers modified with phenanthrene residues have been shown to spontaneously self-assemble into spherical nanostructures or vesicles. nih.gov These assemblies are driven by the hydrophobic interactions between the aromatic phenanthrene moieties, which seek to minimize their contact with the aqueous environment. Polyamines like spermine (B22157) can facilitate this process by reducing the electrostatic repulsion between the negatively charged DNA backbones. nih.gov
Furthermore, these DNA-phenanthrene nanospheres can function as artificial light-harvesting complexes. When irradiated, the phenanthrene units can absorb light energy and transfer it to an acceptor molecule, such as pyrene, incorporated within the assembly. nih.gov This demonstrates how self-assembly can lead to materials with advanced functions.
Crystal engineering focuses on the rational design and synthesis of functional molecular solids. ub.edu Aryl boronic acids are valuable building blocks in this field because the -B(OH)₂ group can act as a reliable hydrogen bond donor, similar to the well-studied carboxylic acid group. nih.govresearchgate.net This allows for the programmed assembly of molecules in the crystalline state to form specific architectures.
The boronic acid group can exist in different conformations, primarily syn and anti, which influences the types of hydrogen-bonding patterns, or "synthons," it can form. nih.govresearchgate.net Phenylboronic acids, for example, are known to form hydrogen-bonded homodimers or engage in heterosynthons with other molecules, such as N-donor compounds like phenazine. researchgate.netmdpi.com The choice of co-former and crystallization conditions can direct the assembly towards desired multi-component crystals (cocrystals) with specific packing arrangements and properties. researchgate.netresearchoutreach.org The large, rigid phenanthrene backbone can also participate in π-π stacking interactions, providing an additional level of control over the final crystal structure. bath.ac.uk
| Application Area | Key Molecular Features | Resulting Structures | Driving Interactions |
| Supramolecular Polymerization | Phenanthrene-DNA Conjugates | Nanospheres, Vesicles | Hydrophobic interactions, π-π stacking nih.gov |
| Crystal Engineering | Boronic Acid Group, Phenanthrene Core | Cocrystals, Layered Structures | Hydrogen bonding (O-H···O, O-H···N), π-π stacking researchgate.netmdpi.com |
Nature of Supramolecular Interactions in Phenanthrene Boronic Acid Systems
The structure and stability of supramolecular assemblies involving phenanthrene boronic acid are dictated by a combination of weak intermolecular forces. Understanding the nature and interplay of these interactions is crucial for designing new materials.
Hydrogen bonding is a critical directional interaction in the supramolecular chemistry of boronic acids. nih.govscispace.com The two hydroxyl groups of the boronic acid moiety can act as effective hydrogen bond donors, while the oxygen atoms can act as acceptors. nih.gov This allows for the formation of robust and predictable intermolecular connections.
π-π Stacking Interactions
The large, planar, and electron-rich surface of the phenanthrene core in phenanthren-4-ylboronic acid makes it highly susceptible to π-π stacking interactions. These interactions are a cornerstone of supramolecular assembly in many aromatic systems, arising from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. While direct crystallographic data for this compound is not detailed in the available literature, the behavior of the phenanthrene moiety in other supramolecular structures provides significant insight.
A notable example is a porous supramolecular framework constructed from a Zinc(II) complex, [Zn(phen)2L] (where phen is 1,10-phenanthroline (B135089) and H2L is 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole), which is stabilized exclusively by intermolecular π-π stacking. nih.gov This structure showcases the diverse ways phenanthrene rings can interact. Structural analysis of this compound, herein referred to as π-1 , reveals numerous distinct π-π stacking modes that are crucial for the stability of the entire framework. nih.gov
The interactions involve stacking between the phenanthroline rings of adjacent complex units. These multiple, strong π-π interactions, with centroid-to-centroid distances (Cg-Cg) often well under 3.8 Å, provide the stability for the supramolecular assembly. nih.gov The adoption of slip-stacked geometries is common, which helps to minimize steric repulsion and optimize attractive dispersion and electrostatic interactions. rsc.org In the π-1 framework, a variety of Cg-Cg stacking distances are observed, demonstrating the complexity and importance of these forces in building robust structures. nih.gov
The following interactive table details some of the specific π-π stacking interactions observed in the π-1 framework, which serve as a model for the potential interactions involving the phenanthrene core of phenanthrene boronic acid derivatives.
| Interacting Ring Centroids | Distance (Å) |
|---|---|
| Cg2 - Cg5 | 3.476(5) |
| Cg6 - Cg10 | 3.465(6) |
| Cg6 - Cg6 | 3.577(7) |
| Cg2 - Cg11 | 3.700(4) |
| Cg2 - Cg8 | 3.721(5) |
| Cg3 - Cg6 | 3.753(7) |
| Cg2 - Cg7 | 3.784(5) |
| Cg3 - Cg9 | 3.866(6) |
Cg refers to the centroid of a given aromatic ring within the crystal structure.
These varied and numerous stacking interactions highlight their collective strength and directional nature, which are fundamental in guiding the self-assembly of molecules containing large polycyclic aromatic hydrocarbons like phenanthrene.
Other Non-Covalent Forces (e.g., Ion-Dipole, Van der Waals)
Beyond the dominant π-π stacking, other non-covalent forces play a critical, cooperative role in the stabilization of supramolecular structures involving phenanthrene boronic acid derivatives.
In the absence of strong hydrogen bond donors or acceptors, the boronic acid group can also self-associate or interact with other polar parts of neighboring molecules, contributing to the cohesion of the molecular solid. The interplay between the dispersive forces of the large aromatic rings and the more directional, polar interactions of the boronic acid group is essential in determining the final, thermodynamically stable supramolecular architecture.
Advanced Spectroscopic and Analytical Characterization Techniques for Phenanthren 4 Ylboronic Acid
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence nih.govresearchgate.net. For Phenanthren-4-ylboronic acid (C₁₄H₁₁BO₂), the expected exact mass can be calculated. HRMS analysis would be able to distinguish the molecular ion of this compound from other ions with the same nominal mass but different elemental compositions. This technique is crucial for confirming the identity of newly synthesized compounds.
| Technique | Information Provided | Application to this compound |
| HRMS | Accurate mass-to-charge ratio | Determination of the precise elemental formula (C₁₄H₁₁BO₂) |
X-ray Diffraction (XRD) Analysis
X-ray diffraction is an analytical technique that provides detailed information about the three-dimensional structure of crystalline materials at the atomic and molecular level.
Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional molecular structure of a crystalline compound uol.derigaku.commdpi.com. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of every atom in the molecule. This analysis yields crucial information such as bond lengths, bond angles, and torsional angles. Furthermore, it reveals details about the intermolecular interactions and the packing of the molecules in the crystal lattice, which can influence the material's bulk properties mdpi.comnih.gov. A successful single-crystal XRD analysis would provide definitive confirmation of the connectivity and stereochemistry of this compound.
| Parameter | Information Obtained from Single-Crystal XRD |
| Atomic Coordinates | Precise 3D position of each atom |
| Bond Lengths | The distance between the nuclei of two bonded atoms |
| Bond Angles | The angle formed between three connected atoms |
| Crystal Packing | Arrangement of molecules in the unit cell |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. It is particularly useful for studying compounds with conjugated π-electron systems.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the extended π-system of the phenanthrene (B1679779) core researchgate.netnist.gov. Phenanthrene itself exhibits a characteristic absorption spectrum with several bands in the UV region. The presence of the boronic acid group, a weak electron-withdrawing group, may cause a slight shift in the absorption maxima (λmax) compared to unsubstituted phenanthrene. The spectrum would likely show intense absorptions corresponding to π → π* transitions. The positions and intensities of these absorption bands provide a fingerprint for the electronic structure of the molecule libretexts.orgmasterorganicchemistry.com.
| Type of Transition | Expected Wavelength Region | Structural Feature |
| π → π* | 200 - 400 nm | Conjugated π-system of the phenanthrene core |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a highly sensitive analytical technique used to investigate the electronic structure and dynamics of fluorescent molecules. For this compound, this method provides significant insights into its photophysical properties, which are fundamentally derived from the phenanthrene fluorophore and modulated by the boronic acid substituent. The phenanthrene moiety is known for its characteristic fluorescence, and the introduction of a boronic acid group can influence its spectral properties.
The photophysical characteristics of phenanthrene itself include distinct excitation and emission spectra. In aqueous solutions, phenanthrene typically exhibits emission peaks around 350 nm and 365 nm when excited at approximately 250 nm nih.gov. The boronic acid group attached to the phenanthrene ring can induce a slight red shift (bathochromic shift) in the absorption spectrum due to hyperconjugation of the aromatic system with the empty p-orbital of the boron atom nih.gov. This interaction can also affect the fluorescence emission, potentially altering the emission wavelength and quantum yield.
Furthermore, the fluorescence of boronic acid-containing compounds is often sensitive to pH and the presence of diols, such as saccharides. At higher pH, the boronic acid group can convert to its anionic boronate form, which alters the electronic properties of the molecule and can lead to significant changes in the fluorescence spectrum, including shifts in emission wavelength and intensity nih.gov. This property is the basis for the use of many arylboronic acids in fluorescent sensors. For this compound, changes in the local environment can thus be monitored through its fluorescence response.
Detailed research findings on related compounds, such as stilbene (B7821643) derivatives with boronic acids, show that the formation of boronate esters with diols can significantly alter fluorescence, a principle that would apply to this compound as well nih.govnih.gov. The specific photophysical parameters, such as fluorescence quantum yield and lifetime, are crucial for understanding the efficiency of the radiative decay process and the compound's potential in applications like fluorescent probes.
| Parameter | Typical Value/Observation | Reference |
| Excitation Wavelength (λex) | ~250-320 nm | nih.govrsc.orgfu-berlin.de |
| Emission Wavelength (λem) | ~350-380 nm | nih.gov |
| Fluorescence Quantum Yield (ΦF) | Dependent on solvent and pH | rsc.org |
| Fluorescence Lifetime (τ) | Dependent on molecular environment | rsc.org |
| pH Sensitivity | Emission properties change with pH | nih.gov |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
Thin Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a rapid, cost-effective, and widely used method for the qualitative analysis of reaction mixtures and the assessment of compound purity. amazonaws.com For boronic acids, including this compound, TLC is essential for monitoring their conversion in reactions like the Suzuki-Miyaura coupling. researchgate.net
A key challenge in the TLC analysis of boronic acids is their potential for strong interaction with the silica (B1680970) gel stationary phase, which can lead to streaking or immobility at the baseline. reddit.com This is due to the interaction between the Lewis acidic boron atom and the silanol (B1196071) groups on the silica surface. To overcome this, mobile phases are often modified with acidic or basic additives. For very polar boronic acids, highly polar solvent systems may be required.
Visualization of boronic acids on a TLC plate can be achieved under UV light (typically at 254 nm) if the compound is UV-active, as this compound is. For more specific and sensitive detection, staining reagents can be employed. A common method involves dipping the TLC plate in a solution of a compound like alizarin (B75676), which forms a fluorescent complex with boronic acids, appearing as a bright yellow fluorescent spot under 366 nm UV light. researchgate.net This allows for the selective detection of boronic acid-containing compounds on the plate. researchgate.net
| Parameter | Description | Example/Common Practice | Reference |
| Stationary Phase | Silica gel 60 F254 | Standard TLC plates | nih.gov |
| Mobile Phase | Varies by polarity; often a mixture of a nonpolar and a polar solvent. | Chloroform/Hexane/Methanol (5:4:1) or Ethyl Acetate (B1210297)/Hexane with acetic acid. | nih.gov |
| Visualization | UV light (254 nm); Staining reagent. | UV lamp; Alizarin solution followed by UV (366 nm). | researchgate.net |
| Application | Monitoring Suzuki reactions; Purity checks. | Tracking the consumption of the boronic acid starting material. | researchgate.net |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture, making it ideal for the purity assessment of this compound. waters.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of aromatic boronic acids. sielc.comsielc.com
In a typical RP-HPLC setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. waters.com The pH of the mobile phase is a critical parameter, as it affects the ionization state and, therefore, the retention of the boronic acid. waters.comwaters.com An acidic modifier like formic acid or phosphoric acid is often added to the mobile phase to ensure that the boronic acid is in its neutral, protonated form, leading to better peak shape and retention. sielc.comwaters.com
Detection is commonly performed using a UV detector, set to a wavelength where the phenanthrene chromophore exhibits strong absorbance. For enhanced selectivity, especially in complex mixtures, HPLC can be coupled with a fluorescence detector or a mass spectrometer (LC-MS). sielc.com Post-column derivatization can also be employed for selective detection; for instance, mixing the column eluate with alizarin can generate a fluorescent product that is detected with high sensitivity. nih.gov
| Parameter | Typical Conditions | Reference |
| Column | Reversed-phase C18 or C8 (e.g., 4.6 x 100 mm, 3.5 µm) | waters.com |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | waters.com |
| Flow Rate | 1.0 mL/min | waters.comwaters.com |
| Column Temperature | 30 °C | waters.comwaters.com |
| Detector | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector | sielc.com |
| Injection Volume | 3.0 µL | waters.comwaters.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.gov However, this compound, like most boronic acids, is a non-volatile, polar compound due to the presence of the hydroxyl groups on the boron atom. Therefore, it cannot be directly analyzed by GC-MS without chemical modification.
To make the compound sufficiently volatile for GC analysis, a derivatization step is necessary. This typically involves converting the polar boronic acid functional group into a less polar, more volatile ester. A common method is the esterification with a diol, such as pinacol (B44631), to form a stable, volatile pinacol boronate ester. Other derivatization agents can also be used to cap the polar -OH groups.
Once derivatized, the resulting compound can be introduced into the GC-MS system. The gas chromatograph separates the derivative from other components of the mixture based on its boiling point and interaction with the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation and identification by comparing it to mass spectral libraries. This technique is particularly useful for confirming the identity of this compound derivatives and for analyzing trace-level impurities that can also be derivatized. researchgate.net
Q & A
Q. What are the optimal synthetic routes for Phenanthren-4-ylboronic acid, and how can purity be maximized during synthesis?
Methodological Answer: this compound is typically synthesized via Miyaura borylation, where palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands (e.g., XPhos) are critical for regioselectivity . Key steps include:
- Precursor selection : Start with 4-bromophenanthrene to ensure correct boronic acid group placement.
- Reaction conditions : Use anhydrous solvents (THF or dioxane) and inert atmospheres to prevent boronic acid degradation .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC or ¹H NMR .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and boron-linked carbon signals (δ ~30 ppm). Cross-validate with 2D NMR (COSY, HSQC) .
- FT-IR : Confirm B–O (∼1350 cm⁻¹) and B–C (∼1480 cm⁻¹) bonds.
- Elemental analysis : Ensure stoichiometric consistency (C₁₄H₁₁BO₂).
- XRD : Resolve crystal structure if single crystals are obtainable .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer: The compound is sensitive to moisture and oxygen. Store under argon at –20°C in amber vials. Conduct accelerated stability studies:
- Thermal stability : Monitor decomposition via TGA/DSC (decomposition onset ~150°C).
- Hydrolytic stability : Test in buffered solutions (pH 4–9) using LC-MS to detect boroxine formation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound derivatives?
Methodological Answer: Discrepancies often arise from dynamic effects or impurities. Strategies include:
Q. What experimental designs are suitable for probing the mechanistic role of this compound in Suzuki-Miyaura couplings?
Methodological Answer: Design kinetic and isotopic labeling studies:
- Kinetic profiling : Monitor reaction progress via in-situ IR or GC-MS under varying Pd/ligand ratios to identify rate-limiting steps .
- Isotopic labeling : Use ¹⁰B-enriched boronic acid to track boron transfer via MS/MS fragmentation .
- Computational modeling : Apply DFT to map transition states (e.g., transmetalation barriers) .
Q. How does this compound’s electronic structure influence its reactivity in cross-coupling versus protodeboronation pathways?
Methodological Answer: Conduct Hammett studies to correlate substituent effects with reaction outcomes:
- Electrochemical analysis : Measure oxidation potentials (cyclic voltammetry) to assess boron center electrophilicity .
- Steric maps : Generate %VBur values (using SambVca) to quantify steric hindrance .
- Competition experiments : Compare yields in Suzuki couplings vs. protodeboronation under acidic/basic conditions .
Q. What strategies mitigate batch-to-batch variability in catalytic applications of this compound?
Methodological Answer: Implement quality-by-design (QbD) principles:
- DoE (Design of Experiments) : Vary catalyst loading, solvent polarity, and temperature to identify critical process parameters .
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
- Statistical control charts : Track impurity profiles (e.g., boronic anhydrides) across batches .
Methodological & Ethical Considerations
Q. How should researchers address discrepancies between computational predictions and experimental results for boronic acid reactivity?
Methodological Answer: Reconcile gaps by:
Q. What safety protocols are essential when handling this compound in high-throughput screening?
Methodological Answer: Follow OSHA and ACS guidelines:
- Engineering controls : Use fume hoods with HEPA filters for solid/liquid handling .
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Spill management : Neutralize boronic acid spills with calcium carbonate slurry .
Data Management & Reproducibility
Q. How can researchers ensure reproducibility of this compound studies across laboratories?
Methodological Answer: Adhere to FAIR data principles:
- Metadata standardization : Report reaction conditions (e.g., Pd source, solvent lot numbers) using platforms like Chemotion .
- Open protocols : Publish step-by-step videos (e.g., JoVE) for critical techniques like column packing .
- Inter-lab comparisons : Participate in ring trials with shared reference samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
